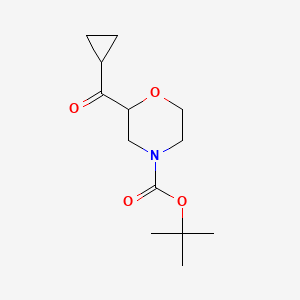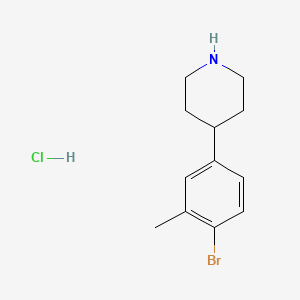
4-(4-Bromo-3-methylphenyl)piperidine hydrochloride
Vue d'ensemble
Description
4-(4-Bromo-3-methylphenyl)piperidine hydrochloride is a synthetic organic compound with a molecular formula of C12H17BrClN. It is derived from piperidine and bromophenol, and it belongs to the class of phenylpiperidine derivatives . The compound is commonly used as a research reagent in the fields of chemistry, pharmacology, and medicine.
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16BrN.ClH/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Neuroleptic Agent Synthesis
One application of compounds related to 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride is in the synthesis of neuroleptic agents. For example, Nakatsuka, Kawahara, and Yoshitake (1981) synthesized a neuroleptic agent, ID-4708-(piperidine-14C), for use in metabolic studies, utilizing a similar piperidine derivative in their synthesis process (Nakatsuka, Kawahara, & Yoshitake, 1981).
Anticancer Research
Piperidine derivatives have also been investigated for their potential as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, highlighting the versatility of piperidine derivatives in medicinal chemistry (Rehman et al., 2018).
Analgesic and Local Anaesthetic Properties
Rameshkumar et al. (2003) studied the analgesic and local anaesthetic activities of 2,6-diaryl-3-methyl-4-piperidones, a class of compounds related to the 4-piperidinyl structure. They found specific derivatives to exhibit high analgesic and local anaesthetic activity (Rameshkumar et al., 2003).
Inhibitors of Blood Platelet Aggregation
Grisar et al. (1976) explored the potential of piperidinyl ethanones as inhibitors of ADP-induced aggregation of blood platelets, contributing to research on cardiovascular diseases (Grisar et al., 1976).
Chiral Separation Techniques
Ali et al. (2016) conducted studies on the enantiomeric resolution of piperidine derivatives, demonstrating the application of these compounds in chiral separation techniques (Ali et al., 2016).
Antibacterial Activity
Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including piperidine derivatives, and evaluated their antibacterial potentials. They found these compounds to be moderate inhibitors against various bacterial strains (Iqbal et al., 2017).
Cytotoxic Evaluation
Dimmock et al. (1995) explored the synthesis and cytotoxic evaluation of mesna adducts of piperidinones, including 4-piperidinyl derivatives, and their potential application in cancer treatment (Dimmock et al., 1995).
Analyse Biochimique
Biochemical Properties
4-(4-Bromo-3-methylphenyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes within the cell. Additionally, this compound has been shown to bind to specific receptors on the cell surface, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production of ATP and other metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This compound also interacts with DNA and RNA, influencing the transcription and translation processes. Additionally, this compound can modulate the activity of ion channels and transporters, affecting the movement of ions and other molecules across the cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound can affect the activity of coenzymes and cofactors, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function within the cell .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can influence its activity and interactions with other biomolecules .
Propriétés
IUPAC Name |
4-(4-bromo-3-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEWGMYOHQKOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


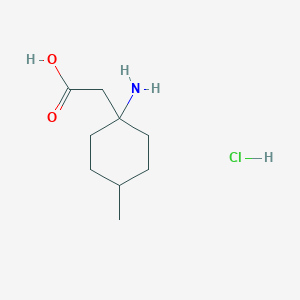
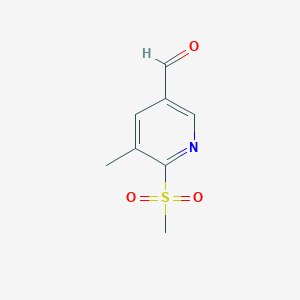
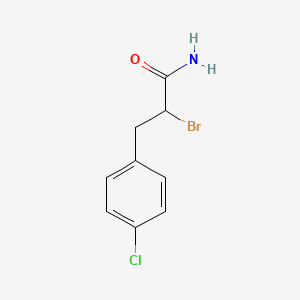


![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
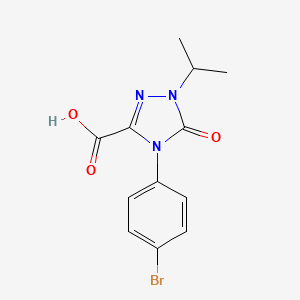
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
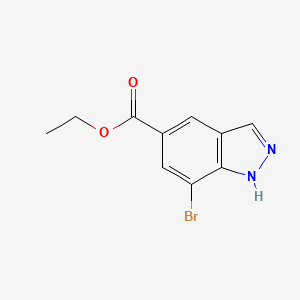

![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)
